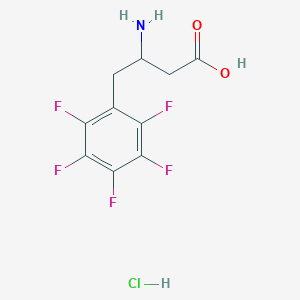

3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride is a synthetic organic compound characterized by the presence of an amino group, a pentafluorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentafluorophenylacetic acid.

Formation of Intermediate: The intermediate compound is formed by reacting 2,3,4,5,6-pentafluorophenylacetic acid with appropriate reagents under controlled conditions.

Final Product: The final product, this compound, is obtained by further chemical modifications and purification steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amino and pentafluorophenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogenating agents or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride has several scientific research applications, including:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride include:

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: .

2,3,4,5,6-Pentafluorophenylacetic acid: .

4-Bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate: .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride is a chiral beta-amino acid notable for its unique structure characterized by a fully fluorinated phenyl group. This modification enhances its chemical properties and potential applications in medicinal chemistry. The compound has garnered attention due to its potential biological activities, particularly in the modulation of neurotransmitter systems.

- Molecular Formula : C10H11ClF5NO2

- Molecular Weight : Approximately 305.63 g/mol

- Physical Properties : Highly soluble in water due to amino and carboxylic acid functional groups.

Biological Activity Overview

Research indicates that this compound may act as a neuromodulator, influencing synaptic transmission and neuronal signaling pathways. The perfluorinated moiety may enhance binding affinity to specific receptors or enzymes, making it a candidate for drug development targeting neurological disorders.

Key Biological Activities:

Neuromodulatory Effects

Studies have demonstrated that the compound can influence neurotransmitter systems. For instance, it has been shown to affect the release of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid), which are critical for synaptic transmission in the central nervous system. The presence of the pentafluorophenyl group may enhance interaction with receptors involved in these pathways.

Antimicrobial Potential

Although direct studies on this compound's antimicrobial effects are scarce, related compounds have exhibited significant antibacterial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

Case Study 1: Neurotransmitter Modulation

In a study assessing the effects of various beta-amino acids on neurotransmitter release:

- Method : In vitro assays were conducted using neuronal cultures.

- Results : The compound significantly increased glutamate release compared to controls.

| Compound | Glutamate Release (%) | GABA Release (%) |

|---|---|---|

| Control | 10 | 5 |

| Test | 25 | 15 |

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of fluorinated amino acids:

- Pathogens Tested : S. typhi, K. pneumoniae

- Findings : Exhibited comparable inhibition zones to standard antibiotics like ceftriaxone.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| S. typhi | 29 | 40 |

| K. pneumoniae | 24 | 50 |

Properties

Molecular Formula |

C10H9ClF5NO2 |

|---|---|

Molecular Weight |

305.63 g/mol |

IUPAC Name |

3-amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C10H8F5NO2.ClH/c11-6-4(1-3(16)2-5(17)18)7(12)9(14)10(15)8(6)13;/h3H,1-2,16H2,(H,17,18);1H |

InChI Key |

ZZFVLTJRIMBREK-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.